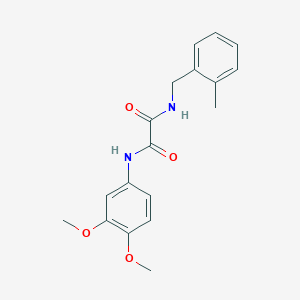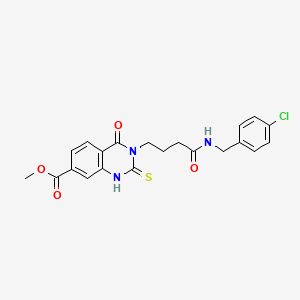![molecular formula C18H19N5O5S B2451454 7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-83-4](/img/structure/B2451454.png)
7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . This particular compound has additional functional groups attached to the pyrimidine ring, including a furan ring, a morpholino group, and a thioether group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated system of the pyrimidine ring. The presence of the furan ring, which is also aromatic, could contribute to the overall stability of the molecule .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms . The reactivity of this specific compound would also be influenced by the other functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino group could increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Biological Applications
CCG-30108 exhibits promising biological activities, making it relevant for several applications:
a. Medicinal Chemistry: CCG-30108 has been studied extensively in medicinal chemistry. Its potential as a drug candidate lies in its ability to interact with specific biological targets. Researchers explore its binding affinity, selectivity, and pharmacokinetics to develop novel therapies.
b. Anticancer Properties: The compound’s unique structure suggests potential anticancer activity. Investigations focus on its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Researchers aim to exploit its properties for targeted cancer therapies.
c. Antimicrobial Activity: CCG-30108 may exhibit antimicrobial effects against bacteria, fungi, or viruses. Researchers evaluate its potency, spectrum of activity, and safety profile. Applications include developing new antibiotics or antiviral agents.
d. Anti-inflammatory Potential: Inflammation plays a role in various diseases. CCG-30108’s anti-inflammatory properties are of interest. Studies explore its impact on inflammatory pathways, cytokine production, and tissue damage.
e. Neuroprotection: The compound’s structure suggests neuroprotective potential. Researchers investigate its effects on neuronal cells, synaptic function, and neurodegenerative diseases. Applications include Alzheimer’s and Parkinson’s disease research.
f. Cardiovascular Applications: CCG-30108’s impact on cardiovascular health is explored. Researchers study its effects on blood vessels, heart function, and potential applications in treating hypertension or ischemic conditions.
g. Chemical Biology: CCG-30108 serves as a valuable tool in chemical biology studies. Researchers use it to probe biological processes, validate drug targets, and understand cellular pathways.
Wirkmechanismus
Target of Action
CCG-30108, also known as 7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-30108 interacts with its targets by inhibiting the RhoA pathway-mediated signaling and activation of the serum response factor (SRF) transcription . It acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V .
Biochemical Pathways
The compound affects the Rho/SRF pathway, which is involved in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .
Result of Action
CCG-30108 has shown to selectively stimulate apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines . It also inhibits Rho-dependent invasion by PC-3 prostate cancer cells . The S-isomer of CCG-30108 exhibited higher inhibitory effects on the cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration of fibroblasts and B16F10 melanoma cells .
Action Environment
The action, efficacy, and stability of CCG-30108, like many other compounds, can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-21-15-13(17(25)22(2)18(21)26)16(20-14(19-15)11-4-3-7-28-11)29-10-12(24)23-5-8-27-9-6-23/h3-4,7H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHIXTOGGLQSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


![4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2451378.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2451380.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2451383.png)
![4-Ethyl-5-fluoro-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2451384.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(naphthalen-1-yl)methanone](/img/structure/B2451386.png)
![6-(3-Chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2451389.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2451390.png)

